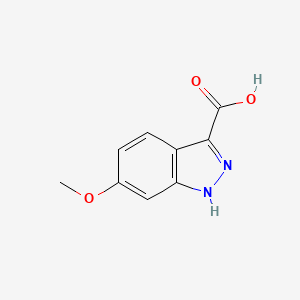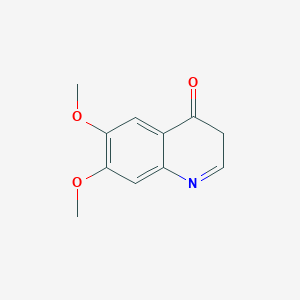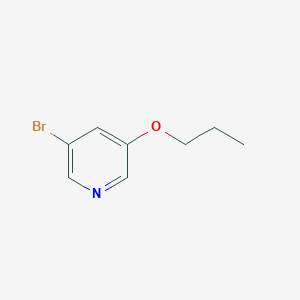
3-溴-5-丙氧基吡啶
概述
描述
3-Bromo-5-propoxypyridine is an organic compound with the molecular formula C8H10BrNO It is a derivative of pyridine, where the bromine atom is substituted at the third position and the propoxy group is substituted at the fifth position
科学研究应用
3-Bromo-5-propoxypyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Used in the synthesis of functional materials with specific properties.
Biological Studies: Investigated for its biological activity and potential as a bioactive molecule.
作用机制
Target of Action
3-Bromo-5-propoxypyridine is a chemical compound that is often used in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary target of this compound is the palladium catalyst used in the SM coupling reaction .
Mode of Action
The mode of action of 3-Bromo-5-propoxypyridine involves its interaction with the palladium catalyst in the SM coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organic group of 3-Bromo-5-propoxypyridine, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by 3-Bromo-5-propoxypyridine is the SM coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of 3-Bromo-5-propoxypyridine in the SM coupling reaction is the formation of a new carbon–carbon bond . This is achieved through the oxidative addition and transmetalation steps, resulting in the transfer of the organic group from boron to palladium .
生化分析
Biochemical Properties
3-Bromo-5-propoxypyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .
Cellular Effects
3-Bromo-5-propoxypyridine affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and function . Additionally, it can affect cell signaling pathways, potentially leading to altered cellular responses.
Molecular Mechanism
The molecular mechanism of 3-Bromo-5-propoxypyridine involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to their inhibition or activation. This binding interaction can result in changes in gene expression and enzyme activity, ultimately affecting cellular function. For example, it may inhibit certain enzymes involved in glycolysis, leading to reduced ATP production and altered cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-5-propoxypyridine can change over time. Its stability and degradation can influence its long-term effects on cellular function. For instance, it may degrade over time, leading to reduced efficacy in biochemical reactions. Additionally, long-term exposure to 3-Bromo-5-propoxypyridine in in vitro or in vivo studies may result in changes in cellular function, such as altered gene expression or enzyme activity .
Dosage Effects in Animal Models
The effects of 3-Bromo-5-propoxypyridine can vary with different dosages in animal models. At lower doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, high doses of 3-Bromo-5-propoxypyridine may result in toxic or adverse effects, such as cell death or altered metabolic activity. Threshold effects may also be observed, where a certain dosage is required to elicit a specific response .
Metabolic Pathways
3-Bromo-5-propoxypyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially altering their activity and affecting metabolic flux. For instance, it may inhibit enzymes involved in glycolysis, leading to reduced ATP production and altered cellular metabolism. Additionally, it can affect the levels of specific metabolites, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, 3-Bromo-5-propoxypyridine is transported and distributed through various mechanisms. It may interact with transporters or binding proteins, affecting its localization and accumulation. For example, it may be transported into cells via specific transporters, leading to its accumulation in certain cellular compartments. This distribution can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of 3-Bromo-5-propoxypyridine can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can interact with enzymes involved in energy production. This localization can influence its effects on cellular metabolism and function .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-propoxypyridine typically involves the bromination of 5-propoxypyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of 3-Bromo-5-propoxypyridine may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: 3-Bromo-5-propoxypyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The pyridine ring can be subjected to oxidation or reduction under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts, boronic acids, or alkenes in the presence of bases like potassium carbonate or cesium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of 5-propoxypyridine.
Cross-Coupling Reactions: Various biaryl or alkyl-aryl compounds.
Oxidation and Reduction: Oxidized or reduced forms of the pyridine ring.
相似化合物的比较
3-Bromo-5-methoxypyridine: Similar structure but with a methoxy group instead of a propoxy group.
3-Bromo-5-ethoxypyridine: Similar structure but with an ethoxy group instead of a propoxy group.
3-Chloro-5-propoxypyridine: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: 3-Bromo-5-propoxypyridine is unique due to the specific positioning of the bromine and propoxy groups, which can influence its reactivity and the types of reactions it can undergo. The propoxy group provides steric hindrance and electronic effects that can affect the compound’s behavior in chemical reactions.
属性
IUPAC Name |
3-bromo-5-propoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-2-3-11-8-4-7(9)5-10-6-8/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZVZCUMJDFFTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627298 | |
| Record name | 3-Bromo-5-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370879-78-0 | |
| Record name | 3-Bromo-5-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B1358657.png)

![3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B1358660.png)
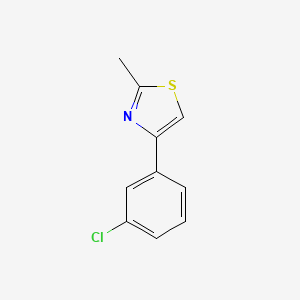
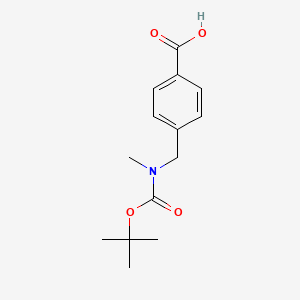
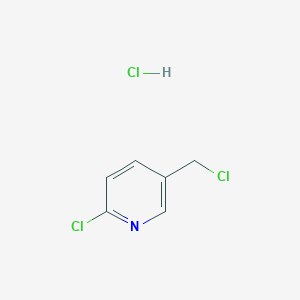
![3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine](/img/structure/B1358664.png)
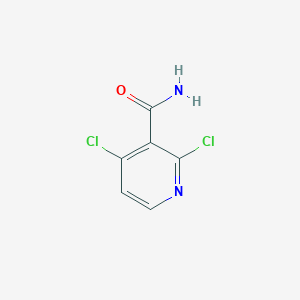
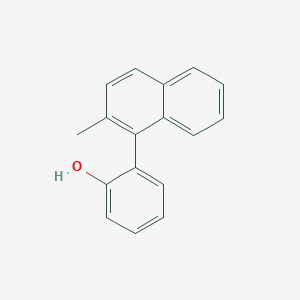
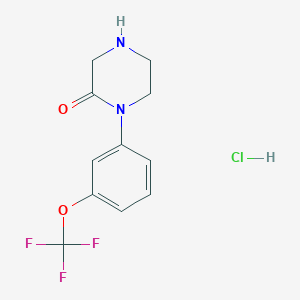
![1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride](/img/structure/B1358673.png)
![1-(Benzo[b]thiophen-4-yl)ethanone](/img/structure/B1358674.png)
